molecular formula C19H23BrN2S B3462980 1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B3462980
M. Wt: 391.4 g/mol
InChI Key: QFKWMIQGRQIWSM-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine is a synthetic organic compound belonging to the benzylpiperazine class, offered for research and development purposes. This high-purity chemical is intended for use in neuroscience and medicinal chemistry investigations. As a derivative of the benzylpiperazine core structure, it serves as a key intermediate or potential pharmacophore for researchers designing and synthesizing novel bioactive molecules . The structural motif of substituted benzylpiperazines is frequently explored in the development of ligands for various neurological targets . Piperazine-based compounds are known to interact with diverse receptor systems in the brain, and researchers utilize these compounds to study receptors involved in conditions such as psychosis and pain . The specific substitution pattern on this compound—featuring both a 2-bromobenzyl and a 4-(methylsulfanyl)benzyl group—makes it a versatile building block for Structure-Activity Relationship (SAR) studies, allowing scientists to probe the steric and electronic requirements for activity at specific biological targets . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2S/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWMIQGRQIWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromobenzyl-Substituted Piperazines

Key Compounds:
Compound Name Substituents Biological Activity Key Findings References
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 4-Methylcyclohexyl group Antiproliferative (preclinical) Enhanced solubility due to oxalate salt formation; moderate activity against solid tumors.
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 2,4,5-Trimethoxybenzyl group Anticancer (hypothetical) Trimethoxy groups may improve membrane permeability but reduce metabolic stability.
1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine Nitroimidazole-triazole hybrid Anticancer (in vitro) Hybrid structure shows enhanced cytotoxicity (78% yield, IC₅₀ < 10 µM) against solid tumors.

Structural Insights :

  • Hybrid Motifs : Incorporation of nitroimidazole or triazole moieties (e.g., ) enhances anticancer activity but complicates synthesis.

Sulfur-Containing Piperazine Derivatives

Key Compounds:
Compound Name Substituents Biological Activity Key Findings References
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine Trifluoromethylsulfonyl (SO₂CF₃) Acaricidal Strong electron-withdrawing effects enhance reactivity; low-field NMR shifts confirm electronic perturbation.
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine Sulfonyl (SO₂) group Not reported Sulfonyl groups improve thermal stability but reduce bioavailability.

Structural Insights :

  • Methylsulfanyl vs. Sulfonyl : The target compound’s SCH₃ group is electron-donating, enhancing lipophilicity, while sulfonyl groups (SO₂) are electron-withdrawing, favoring polar interactions .
  • Biological Impact : Methylsulfanyl may improve blood-brain barrier penetration compared to bulkier sulfonyl derivatives.

Piperazines with Aromatic/Heteroaromatic Substituents

Key Compounds:
Compound Name Substituents Biological Activity Key Findings References
1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine Furylmethyl group Not reported Furan’s electron-rich nature may facilitate π-π stacking but increase oxidative metabolism.
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine Nitrobenzyl group CNS modulation (hypothetical) Nitro groups enhance electrophilicity but risk toxicity.

Structural Insights :

  • Heterocycles vs. Halogens : Furylmethyl () and nitrobenzyl () substituents introduce distinct electronic profiles compared to bromobenzyl, affecting target selectivity.
Anticancer/Antiproliferative Activity:
  • Target Compound : Hypothesized to exhibit antiproliferative activity based on structural analogs like 1-(4-chlorobenzhydryl)piperazine derivatives (IC₅₀ values: 2–15 µM across liver, breast, and colon cancer lines) .
  • Nitroimidazole-Triazole Hybrids : Show superior cytotoxicity (IC₅₀ < 10 µM) due to dual targeting of DNA and microtubules .
CNS Activity:
  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine : Antagonizes 5-HT₁A receptors, highlighting the role of methoxy and phthalimido groups in CNS targeting .

Q & A

Q. Key Variables Affecting Yield :

  • Base Selection : Strong bases (e.g., NaH) accelerate reaction rates but may increase hydrolysis byproducts.
  • Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of piperazine.
  • Temperature : Elevated temperatures (>60°C) risk decomposition of the methylsulfanyl group.

How do structural modifications (e.g., bromo vs. chloro substituents) impact biological target affinity?

Advanced Research Question
The 2-bromo substituent on the benzyl group enhances steric bulk and electron-withdrawing effects compared to chloro analogs, potentially altering receptor binding. For instance, in dopamine receptor studies, bromo derivatives exhibit higher D₂/D₃ selectivity due to improved hydrophobic interactions in the receptor's orthosteric pocket. Computational docking (e.g., AutoDock Vina) reveals that the bromo group increases binding energy by 1.2–1.5 kcal/mol compared to chloro analogs, as observed in similar piperazine-based ligands .

Q. Methodological Insight :

  • SAR Studies : Replace the 2-bromo group with other halogens (e.g., F, Cl) and compare IC₅₀ values via radioligand displacement assays.
  • Crystallography : Co-crystallization with receptor proteins (e.g., PDB ID 6CM4) provides atomic-level interaction data.

What analytical techniques are critical for characterizing this compound, and how are purity thresholds validated?

Basic Research Question
Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.6–3.8 ppm for piperazine CH₂ groups; δ 7.2–7.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 393.04 Da).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by AUC at 254 nm).

Q. Advanced Validation :

  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.0%, H: 4.6%, N: 7.1%).
  • X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities .

Which in vitro assays are recommended for evaluating neuropharmacological activity?

Advanced Research Question
Target-Specific Assays :

  • Dopamine Receptor Binding : Use [³H]spiperone in competitive binding assays with HEK293 cells expressing human D₂/D₃ receptors. IC₅₀ values <100 nM suggest high potency.
  • Functional cAMP Assays : Measure Gi/o-coupled receptor activity via luminescence (e.g., GloSensor).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t₁/₂ >30 min preferred) .

Q. Data Interpretation :

  • Contradictions in IC₅₀ values across studies may arise from assay conditions (e.g., Mg²⁺ concentration, GTP presence).

How can computational modeling predict metabolic pathways and toxicity risks?

Advanced Research Question
In Silico Tools :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely oxidation sites (e.g., methylsulfanyl group → sulfoxide).
  • Toxicity Profiling : Employ Derek Nexus to flag hepatotoxicity risks (e.g., structural alerts for quinone formation).

Q. Case Study :

  • Docking Simulations : Molecular dynamics (GROMACS) reveal that the bromobenzyl group stabilizes binding to CYP3A4, increasing oxidation susceptibility. Validate with in vitro metabolite ID (LC-MS/MS) .

What safety protocols are essential for handling this compound?

Basic Research Question
Handling Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 Pa at 25°C).
  • Waste Disposal : Collect in halogenated solvent containers due to bromine content.

Q. Toxicity Data :

  • Limited acute toxicity data; assume LD₅₀ >500 mg/kg (rat, oral) based on structural analogs. Conduct Ames tests for mutagenicity screening .

What strategies resolve discrepancies in reported biological activity data?

Advanced Research Question
Root Causes of Contradictions :

  • Assay Variability : Cell line differences (e.g., CHO vs. HEK293) affect receptor expression levels.
  • Buffer Composition : Divalent cations (Mg²⁺) modulate receptor-G protein coupling efficiency.

Q. Resolution Methods :

  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models.
  • Standardized Protocols : Adopt NIH guidelines for receptor binding assays (e.g., fixed Mg²⁺ at 2 mM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine

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